
But-2-enedioic acid amide (2-chloro-phenyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid amide (2-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
Chlorophenols, including compounds structurally related to "(E)-N'-(2-chlorophenyl)but-2-enediamide," are known for their persistence in the environment and potential toxicity. Biodegradation by microorganisms represents a crucial approach for the remediation of environments contaminated with chlorophenols. The key enzymes involved in the microbial degradation of chlorophenols, such as oxygenases and dioxygenases, can be engineered to enhance the degradation of these compounds, offering a sustainable solution to pollution problems caused by chlorinated aromatic compounds (Olaniran & Igbinosa, 2011).
Photocatalysis and Environmental Hormones Removal
Graphene oxide has been studied for its ability to adsorb and remove chlorophenols from the environment, which are considered environmental hormones due to their toxic and carcinogenic nature. The adsorption mechanism involves hydrophobic effects, hydrogen bonds, and π-π interactions, highlighting the potential of graphene oxide in environmental cleanup efforts (Wei et al., 2019).
Synthesis and Crystal Structures
The synthesis and crystal structures of compounds structurally similar to "(E)-N'-(2-chlorophenyl)but-2-enediamide" have been explored. These studies provide insights into the molecular configurations and potential applications of these compounds in various fields, including material science and chemical synthesis (Lastovickova et al., 2018).
Antioxidant Properties
Electrochemical and spectroscopic studies of aromatic secondary amines, related to the chemical structure of "(E)-N'-(2-chlorophenyl)but-2-enediamide," have shown their importance as antioxidants in the rubber industry. These studies highlight the potential applications of such compounds in industrial processes and their effects on product durability (Rapta et al., 2009).
Molecular Structure and Spectroscopy
Investigations into the molecular structure, vibrational properties, and spectroscopic analysis of Schiff bases related to "(E)-N'-(2-chlorophenyl)but-2-enediamide" provide a foundation for understanding their chemical behavior and potential applications in catalysis, material science, and as ligands in complex formation (Toledo et al., 2015).
Propriétés
IUPAC Name |
(E)-N'-(2-chlorophenyl)but-2-enediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-3-1-2-4-8(7)13-10(15)6-5-9(12)14/h1-6H,(H2,12,14)(H,13,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJRBJRXVXUQLB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2667357.png)

![(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2667361.png)
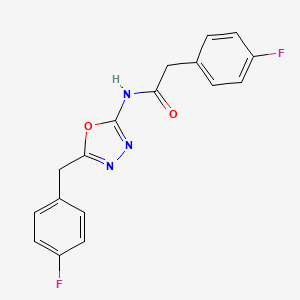

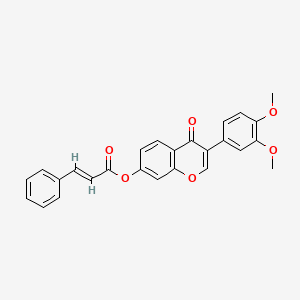
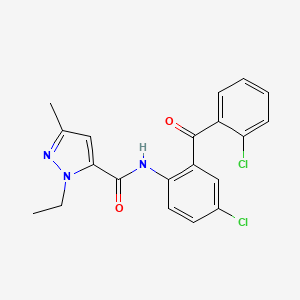
![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)

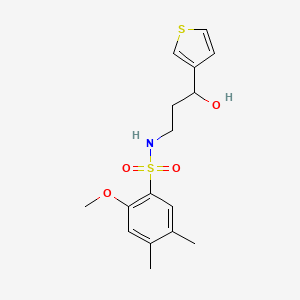
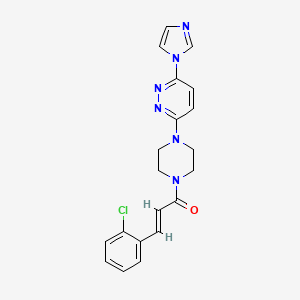
![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)
![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)
![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)
